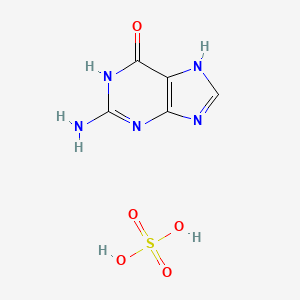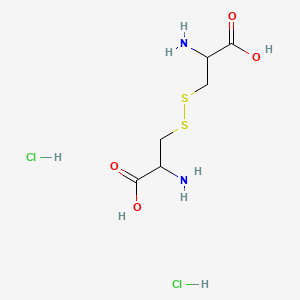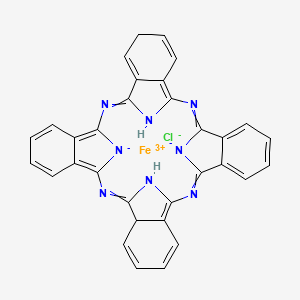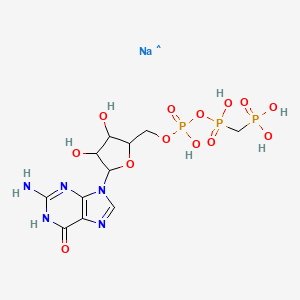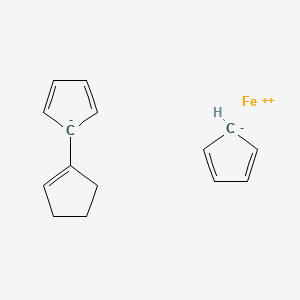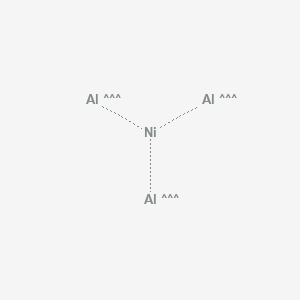
barium phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium phosphinate is an inorganic compound with the chemical formula BaH4O4P2. It is a white crystalline powder that is relatively stable and non-volatile. This compound is known for its limited solubility in water but increased solubility in acidic solutions. This compound is primarily used in various industrial applications, including ceramics, glass, and as a precursor for phosphorous fertilizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium phosphinate can be synthesized through the reaction of barium hydroxide (Ba(OH)2) with phosphoric acid (H3PO4). The reaction typically proceeds as follows: [ \text{Ba(OH)}_2 + 2\text{H}_3\text{PO}_4 \rightarrow \text{BaH}_4\text{O}_4\text{P}_2 + 2\text{H}_2\text{O} ] The product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of pH levels to optimize the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Barium phosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium phosphate.
Reduction: It can be reduced under specific conditions to form lower oxidation state phosphorous compounds.
Substitution: this compound can participate in substitution reactions where the phosphinate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various organic reagents can be used depending on the desired substitution
Major Products Formed:
Oxidation: Barium phosphate (Ba3(PO4)2)
Reduction: Lower oxidation state phosphorous compounds
Substitution: Various substituted phosphinate derivatives.
Applications De Recherche Scientifique
Barium phosphinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of barium phosphinate involves its interaction with molecular targets and pathways related to phosphorous metabolism. In biological systems, it can act as a source of phosphorous, which is essential for various cellular processes. The compound can also interact with enzymes and proteins involved in phosphorous metabolism, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- Sodium phosphinate (NaH2PO2)
- Potassium phosphinate (KH2PO2)
- Calcium phosphinate (CaH2PO2)2
Comparison: Barium phosphinate is unique due to its specific solubility properties and stability. Unlike sodium and potassium phosphinates, which are highly soluble in water, this compound has limited solubility, making it suitable for applications where controlled release of phosphorous is desired. Additionally, its stability and non-volatility make it a preferred choice in high-temperature industrial processes .
Propriétés
Numéro CAS |
14871-79-5 |
|---|---|
Formule moléculaire |
BaH2O4P2+2 |
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
barium(2+);phosphenous acid |
InChI |
InChI=1S/Ba.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;; |
Clé InChI |
OWESJVSXFRLVFC-UHFFFAOYSA-N |
SMILES canonique |
OP=O.OP=O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



